N-(1-adamantylmethyl)-N'-methylthiourea
Description
N-(1-adamantylmethyl)-N'-methylthiourea is a thiourea derivative characterized by the presence of a bulky adamantylmethyl group and a methyl substituent on the thiourea backbone. The adamantane moiety, a rigid bicyclic hydrocarbon, imparts significant lipophilicity and steric hindrance, which can influence solubility, stability, and biological interactions. Thiourea derivatives are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition), coordination chemistry (as ligands), and material science. This compound’s unique structure makes it a candidate for targeting central nervous system (CNS) disorders due to adamantane’s historical use in blood-brain barrier penetration .
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMESBFRBNUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Thiourea Derivatives
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